molecular formula C6H4BrCl2N B6601460 5-bromo-2-chloro-4-(chloromethyl)pyridine CAS No. 1211586-44-5

5-bromo-2-chloro-4-(chloromethyl)pyridine

Cat. No.: B6601460
CAS No.: 1211586-44-5
M. Wt: 240.91 g/mol
InChI Key: MMQWSSFGTXUUOC-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(chloromethyl)pyridine: is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine, chlorine, and a chloromethyl group attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination and Chlorination: The synthesis of 5-bromo-2-chloro-4-(chloromethyl)pyridine typically involves the bromination and chlorination of pyridine derivatives. For instance, 2-chloropyridine can be brominated using bromine in the presence of a catalyst to yield 5-bromo-2-chloropyridine.

    Industrial Production Methods: Industrial production of this compound often involves multi-step processes that are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-chloro-4-(chloromethyl)pyridine undergoes nucleophilic substitution reactions where the bromine or chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-4-(chloromethyl)pyridine involves its interaction with various molecular targets. In drug development, it acts as a precursor that undergoes further chemical modifications to produce active pharmaceutical ingredients. The molecular pathways involved often include inhibition of specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

5-bromo-2-chloro-4-(chloromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQWSSFGTXUUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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